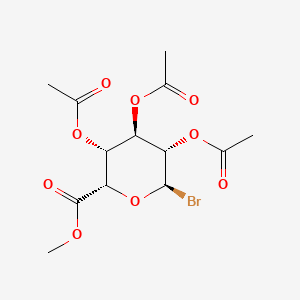
methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of multiple acetoxy groups and a bromine atom attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative, which is then subjected to bromination to introduce the bromine atom at the 6-position.
Acetylation: The brominated oxane derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy groups at the 3, 4, and 5 positions.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding oxane derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of triacetyloxy oxane carboxylic acids.
Reduction: Formation of triacetyloxy oxane carboxylate.
Substitution: Formation of hydroxyl or amino-substituted oxane derivatives.
Scientific Research Applications
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various bioactive compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxane-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-fluorooxane-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-iodooxane-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs
Properties
Molecular Formula |
C13H17BrO9 |
|---|---|
Molecular Weight |
397.17 g/mol |
IUPAC Name |
methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11+,12+/m1/s1 |
InChI Key |
GWTNLHGTLIBHHZ-GCHJQGSQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















